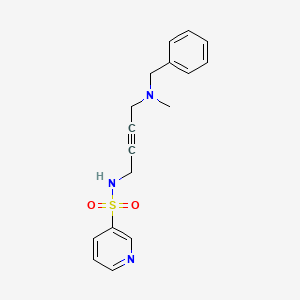
1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile, also known as CDIC, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile binds to the enzyme and prevents it from carrying out its normal function, leading to DNA damage and ultimately cell death. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been shown to have both biochemical and physiological effects. In cancer cells, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile induces apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has also been shown to inhibit the migration and invasion of cancer cells. In addition, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile is also stable under normal laboratory conditions. However, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has some limitations for lab experiments. It is toxic and must be handled with care. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile is also sensitive to moisture and must be stored in a dry environment.
Zukünftige Richtungen
For the study of 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile include the development of 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile derivatives and the investigation of its potential use in the synthesis of new materials.
Synthesemethoden
The synthesis of 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile involves the reaction of 2-chloroacetyl chloride with 2,3-dihydroindole-5-carbonitrile in the presence of a base such as triethylamine. The reaction can be carried out in various solvents, including dichloromethane, tetrahydrofuran, and acetonitrile. The yield of 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile synthesis can be improved by using excess 2-chloroacetyl chloride and a longer reaction time.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been investigated for its anti-cancer properties. 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. In organic synthesis, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been used as a building block for the synthesis of various compounds such as indole derivatives and heterocyclic compounds. In materials science, 1-(2-Chloroacetyl)-2,3-dihydroindole-5-carbonitrile has been studied for its potential use in the synthesis of conducting polymers.
Eigenschaften
IUPAC Name |
1-(2-chloroacetyl)-2,3-dihydroindole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)14-4-3-9-5-8(7-13)1-2-10(9)14/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWCPDBFAWOTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2678207.png)


![(2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2678213.png)
![3-[2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2678215.png)
![1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2678219.png)
![1-methyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678221.png)
![(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2678222.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2678225.png)


![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2678229.png)